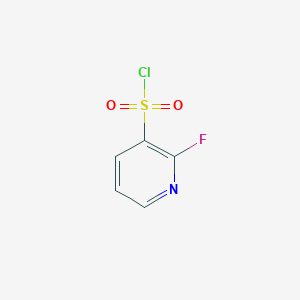

2-Fluoro-pyridine-3-sulfonyl chloride

Description

The exact mass of the compound 2-Fluoro-pyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-pyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-pyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOAVTSXBMHOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089330-70-0 | |

| Record name | 2-fluoropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Fluoropyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the electrophilic substitution reactions of 2-fluoropyridines. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a deep dive into the underlying electronic principles that govern the reactivity of this important heterocyclic compound. We will explore the inherent challenges and theoretical considerations of subjecting 2-fluoropyridine to electrophilic attack, a stark contrast to its well-documented and facile nucleophilic substitution chemistry. This guide is intended to provide researchers and drug development professionals with a robust understanding of the reactivity of 2-fluoropyridines, enabling more informed decisions in synthetic planning and molecular design.

The Unique Electronic Landscape of 2-Fluoropyridine

The pyridine ring, an isoelectronic analogue of benzene, possesses a significantly different electronic character due to the presence of the nitrogen atom. This nitrogen atom exerts a strong inductive electron-withdrawing effect (-I effect) and also deactivates the ring towards electrophilic attack by protonation or coordination with Lewis acids under typical reaction conditions[1][2]. This inherent electron deficiency makes electrophilic aromatic substitution (SEAr) on pyridine considerably more challenging than on benzene[2].

The introduction of a fluorine atom at the 2-position further complicates the electronic landscape. Fluorine, being the most electronegative element, also exerts a powerful -I effect, further withdrawing electron density from the ring and increasing the barrier to electrophilic attack[3]. While halogens can also exhibit a resonance-donating effect (+M effect), this is less pronounced for fluorine compared to other halogens and is generally insufficient to overcome its strong inductive withdrawal in the context of the already electron-poor pyridine ring.

The confluence of these two powerful electron-withdrawing effects—from the ring nitrogen and the 2-fluoro substituent—renders 2-fluoropyridine a highly electron-deficient aromatic system, and consequently, exceptionally unreactive towards electrophiles.

Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution (SEAr)

Direct electrophilic substitution on 2-fluoropyridine is seldom reported in the literature, a testament to its profound deactivation. However, we can predict the regiochemical outcome of such a reaction by analyzing the stability of the potential cationic intermediates (sigma complexes or arenium ions) formed upon electrophilic attack at the C-3, C-4, C-5, and C-6 positions.

Attack at the C-3 and C-5 positions (meta to the nitrogen) is generally favored in pyridine chemistry because the positive charge in the resulting sigma complex is delocalized over three carbon atoms, avoiding placement on the electronegative nitrogen atom[4]. In contrast, attack at the C-4 (para) and C-6 (ortho) positions results in a resonance structure where the positive charge resides on the nitrogen, which is highly unfavorable.

In the case of 2-fluoropyridine, the fluorine substituent further influences the regioselectivity. Let's consider the key positions for potential electrophilic attack:

-

C-3 Attack: This position is meta to the nitrogen and ortho to the fluorine. The resulting sigma complex avoids a positive charge on the nitrogen.

-

C-5 Attack: This position is meta to both the nitrogen and the fluorine. Again, the positive charge is not placed on the nitrogen.

A qualitative analysis suggests that attack at the C-5 position is the most likely, albeit still highly disfavored, outcome. This is because the C-5 position is meta to the deactivating influences of both the nitrogen and the fluorine atom, making it the least deactivated position.

Figure 1: Predicted regioselectivity of electrophilic attack on 2-fluoropyridine.

A Deeper Look at Specific Electrophilic Substitution Reactions

Given the profound deactivation of the 2-fluoropyridine ring, classical electrophilic substitution reactions are generally not viable synthetic routes.

Nitration

Nitration of aromatic compounds is typically achieved with a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺)[5][6]. For a strongly deactivated substrate like 2-fluoropyridine, even more forcing conditions would be necessary. However, under such strongly acidic conditions, the pyridine nitrogen would be completely protonated, further deactivating the ring and making the reaction even more difficult[7]. Consequently, the nitration of 2-fluoropyridine is not a synthetically useful transformation.

Halogenation

Electrophilic halogenation of pyridine itself requires high temperatures and generally proceeds in low yields. The presence of the 2-fluoro substituent would be expected to necessitate even more extreme conditions, likely leading to decomposition rather than selective halogenation.

Sulfonation

Sulfonation of pyridine requires harsh conditions, such as heating with oleum at high temperatures[6]. The application of such conditions to 2-fluoropyridine is unlikely to be productive and is not a reported transformation.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are notoriously unsuccessful with pyridine and its derivatives[8]. The Lewis acid catalyst required for these reactions (e.g., AlCl₃) preferentially coordinates to the lone pair of electrons on the nitrogen atom. This not only deactivates the ring towards electrophilic attack but also prevents the catalyst from activating the alkyl or acyl halide[8][9]. Therefore, Friedel-Crafts alkylation and acylation of 2-fluoropyridine are not feasible.

The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The unreactivity of 2-fluoropyridine towards electrophiles is in stark contrast to its high reactivity in nucleophilic aromatic substitution (SNAr)[10][11]. In this reaction, the fluorine atom at the 2-position is readily displaced by a wide range of nucleophiles. This high reactivity is a direct consequence of the electronic factors that disfavor electrophilic attack.

The electron-withdrawing effects of both the ring nitrogen and the fluorine atom make the C-2 position highly electrophilic and susceptible to nucleophilic attack. The attack of a nucleophile at C-2 generates a negatively charged intermediate (a Meisenheimer-like complex) which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. The fluoride ion is an excellent leaving group in this context, driving the reaction to completion. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine[12].

Figure 2: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on 2-fluoropyridine.

This high reactivity in SNAr makes 2-fluoropyridines valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the fluorine can be readily displaced to introduce a variety of functional groups[10][11].

Conclusion

Conversely, these same electronic factors make 2-fluoropyridine an excellent substrate for nucleophilic aromatic substitution at the 2-position. This facile displacement of the fluoride ion is the dominant and synthetically useful mode of reactivity for this important heterocyclic compound. For drug development professionals and synthetic chemists, understanding this pronounced dichotomy in reactivity is crucial for the effective design of synthetic routes involving 2-fluoropyridine and its derivatives.

References

[10] T. Ritter, et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link] [11] T. Ritter, et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Available at: [Link] [13] AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Available at: [Link] [1] The Organic Chemistry Tutor. (2020, September 4). Aromatic Electrophilic Substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link] [14] Dose of Organic Chemistry. (2017, July 28). Electrophilic substitution reactions - pyridine. YouTube. Available at: [Link] [4] Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Available at: [Link] [5] Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link] [2] Wikipedia. Electrophilic aromatic substitution. Available at: [Link] [15] M. H. Sarvari, H. Sharghi. (2004). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. PubMed. Available at: [Link] [16] MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link] [12] G. A. Artamkina, et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link] L. R. Domingo, et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link] [6] Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Available at: [Link] [17] Wikipedia. Allyl halide. Available at: [Link] [18] G. A. Olah, et al. (1973). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. ACS Publications. Available at: [Link] [3] Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link] [19] The Organic Chemistry Tutor. (2020, January 19). Electrophilic Aromatic Substitution 2: Sulfonation and Nitration. YouTube. Available at: [Link] [20] Michael Evans. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link] [21] Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link] [22] Chemistry Stack Exchange. (2015, August 27). Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups. Available at: [Link] [23] ResearchGate. (2008, January). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Available at: [Link] [8] NROChemistry. Friedel-Crafts Reactions. Available at: [Link] [24] M. H. Sarvari, H. Sharghi. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. National Institutes of Health. Available at: [Link] [9] Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aklectures.com [aklectures.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Allyl halide - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Friedel-Crafts Acylation [organic-chemistry.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. researchgate.net [researchgate.net]

- 24. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization Guide: 2-Fluoro-pyridine-3-sulfonyl Chloride

CAS: 1089330-70-0 | Molecular Formula: C₅H₃ClFNO₂S | MW: 195.60 g/mol [1]

Executive Summary

2-Fluoro-pyridine-3-sulfonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its strategic value lies in its "Dual-Warhead" reactivity: the electrophilic sulfonyl chloride moiety allows for rapid scaffold attachment, while the fluorine atom at the C2 position—activated by both the pyridine nitrogen and the electron-withdrawing sulfonyl group—serves as a latent handle for Nucleophilic Aromatic Substitution (SₙAr).

This guide addresses the critical challenges of sourcing, handling, and reacting this moisture-sensitive reagent, providing self-validating protocols to ensure experimental success.

Part 1: Commercial Landscape & Sourcing Strategy

Availability Status

Unlike generic pyridine-3-sulfonyl chloride, the 2-fluoro derivative is classified as a Tier 2 Building Block . It is not a commodity chemical but is widely available from specialized medicinal chemistry suppliers.

| Scale | Availability | Typical Lead Time | Primary Suppliers (Examples) |

| Discovery (mg - 10g) | In Stock | 1-3 Days | Fluorochem, Enamine, Combi-Blocks, Sunway Pharm |

| Process (10g - 1kg) | Limited Stock | 2-4 Weeks | WuXi AppTec, Pharmablock, Custom Synthesis Houses |

| Bulk (>1kg) | Make-to-Order | 6-10 Weeks | CDMOs (Requires campaign planning) |

Purity & Impurity Profile

Commercial batches often degrade during transit due to the high susceptibility of the sulfonyl chloride group to hydrolysis.

-

Major Impurity: 2-Fluoro-pyridine-3-sulfonic acid (formed via hydrolysis).

-

Impact: The sulfonic acid is unreactive toward amines under standard conditions, leading to stoichiometric errors and lower yields.

-

Specification Target: >97% Purity (by HPLC/titration). Reject batches <90%.

Sourcing Decision Logic (DOT Visualization)

Figure 1: Decision tree for sourcing and quality control of moisture-sensitive sulfonyl chlorides.

Part 2: Technical Deep Dive & Reactivity

The "Dual-Warhead" Mechanism

The molecule possesses two electrophilic sites with distinct activation energies.

-

Site A (Sulfonyl Chloride): Highly reactive (Kinetic control). Reacts with nucleophiles at 0°C to RT.

-

Site B (C2-Fluorine): Moderately reactive (Thermodynamic control). Requires heat or strong nucleophiles. The sulfonyl group at C3 activates the C2-F bond for SₙAr, making it significantly more reactive than 2-fluoropyridine.

Synthesis of the Reagent

If commercial stock is degraded, the reagent can be synthesized fresh via the Sandmeyer-type chlorosulfonylation :

-

Starting Material: 2-Fluoro-3-aminopyridine.

-

Reagents: NaNO₂ (diazotization), SO₂/CuCl₂ (in acetic acid/HCl).

-

Key Precaution: The intermediate diazonium species is unstable; temperature control (<5°C) is critical.

Part 3: Handling & Self-Validating Protocols

Handling "Gold Rules"

-

Moisture Intolerance: Always handle in a glovebox or under a positive pressure of Nitrogen/Argon.

-

Storage: -20°C. If the solid turns into a gum/liquid, significant hydrolysis has occurred.

-

Weighing: Weigh quickly into a dry flask; do not leave on the balance open to air.

Protocol: Quality Control via Derivatization

Why this is necessary: 1H NMR often fails to clearly distinguish between the sulfonyl chloride and the sulfonic acid due to overlapping shifts in the aromatic region. A functional test is superior.

Step-by-Step Methodology:

-

Dissolve: Take 10 mg of the commercial reagent in 0.5 mL dry DCM.

-

React: Add 1.5 equivalents of Benzylamine and 2.0 equivalents of Triethylamine.

-

Incubate: Shake at RT for 10 minutes.

-

Analyze: Inject directly into LC-MS.

-

Pass: >95% conversion to the N-benzyl sulfonamide (Mass = M+Benzyl-Cl).

-

Fail: Presence of unreacted sulfonic acid (Mass = M-Cl+OH) or low conversion.

-

Protocol: Selective Sulfonylation (Preserving the C-F Bond)

This protocol ensures the formation of the sulfonamide without displacing the fluorine atom.

Reagents:

-

2-Fluoro-pyridine-3-sulfonyl chloride (1.0 equiv)[1]

-

Amine Nucleophile (1.0 equiv)

-

DIPEA (1.2 equiv) or Pyridine (3.0 equiv)

-

Solvent: Anhydrous DCM or THF (0.1 M)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Addition: Dissolve the amine and base in solvent. Cool to 0°C.

-

Reagent Introduction: Add the sulfonyl chloride (dissolved in minimal solvent) dropwise over 5 minutes. Rapid addition can cause localized heating and hydrolysis.

-

Monitoring: Warm to RT. Monitor by TLC/LCMS. Reaction is usually complete in <1 hour.

-

Quench: Add saturated NH₄Cl solution.

-

Workup: Extract with DCM. Wash with brine.[2][3] Dry over Na₂SO₄.[2][3]

Critical Control Point: If the amine is a strong nucleophile (e.g., pyrrolidine) and excess is used, you risk displacing the Fluorine (SₙAr) as a side reaction. Strict stoichiometry (1:1) prevents this.[4][5]

Part 4: Advanced Application Workflows

Sequential Functionalization (The "One-Pot" Strategy)

Researchers can exploit the reactivity difference to build complex scaffolds.

Workflow Diagram (DOT Visualization)

Figure 2: Sequential functionalization strategy utilizing the differential reactivity of the sulfonyl chloride and the activated C-F bond.[2][6][7][8][9][10]

Data Summary: Reactivity Comparison

| Nucleophile | Conditions | Primary Outcome | Mechanism |

| Primary Amine | DCM, 0°C, Base | Sulfonamide Formation | Nucleophilic Acyl Substitution (S) |

| Secondary Amine | DCM, RT, Base | Sulfonamide Formation | Nucleophilic Acyl Substitution (S) |

| Alkoxide (RO-) | THF, 0°C | Sulfonate Ester | Nucleophilic Acyl Substitution (S) |

| Strong Amine (Excess) | DMSO, 80°C | C2-Displacement | SₙAr (After sulfonamide formation) |

| Water | Ambient | Sulfonic Acid | Hydrolysis (Degradation) |

References

-

PubChem. (n.d.). 2-Fluoropyridine-3-sulfonyl chloride (Compound).[1][5][9] National Library of Medicine. Retrieved February 3, 2026, from [Link]

- Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company Publishers.

- Blakemore, D. C., et al. (2011). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 3(10), 929-933. (Context on building block utility).

Sources

- 1. 2-FLUOROPYRIDINE-3-SULFONYL CHLORIDE - CAS:1089330-70-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Fluoro-pyridine-3-sulfonyl chloride [chemdict.com]

- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: High-Sensitivity Derivatization of Amines and Phenols using 2-Fluoro-pyridine-3-sulfonyl Chloride (FPS-Cl) for LC-MS/MS

This Application Note and Protocol is designed for researchers in pharmaceutical analysis and metabolomics. It details the use of 2-Fluoro-pyridine-3-sulfonyl chloride (FPS-Cl) as a specialized derivatization agent. While Pyridine-3-sulfonyl chloride is a known reagent, the 2-Fluoro analog offers distinct kinetic advantages and unique retention characteristics due to the electron-withdrawing effect of the fluorine atom.

Abstract

The quantification of polar amines, phenols, and steroid metabolites often faces challenges in Reversed-Phase HPLC (RP-HPLC) due to poor retention and low ionization efficiency in Mass Spectrometry (MS). 2-Fluoro-pyridine-3-sulfonyl chloride (FPS-Cl) serves as a dual-function derivatization agent. The sulfonyl chloride moiety reacts rapidly with nucleophilic analytes (amines, alcohols), while the pyridine ring introduces a high-proton-affinity site for enhanced ESI+ sensitivity. Furthermore, the 2-fluoro substituent exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the sulfonyl group compared to non-fluorinated analogs, thereby accelerating reaction kinetics for sterically hindered analytes.

Introduction & Chemical Basis[1][2][3]

The Reagent: FPS-Cl

-

CAS: 1089330-70-0[1]

-

Functionality:

-

Sulfonyl Chloride (

): Electrophilic site for nucleophilic attack by analyte ( -

Pyridine Nitrogen: Provides a basic site (

after derivatization), ensuring easy protonation ( -

2-Fluoro Group: A critical specific feature. The electronegative fluorine destabilizes the aromatic ring, making the sulfonyl chloride more reactive (harder electrophile) than standard Pyridine-3-sulfonyl chloride.

-

Mechanism of Action

The derivatization proceeds via a Nucleophilic Substitution at the sulfur atom.

-

Activation: The base (e.g.,

or TEA) deprotonates the analyte (if acidic) or scavenges the HCl byproduct. -

Attack: The analyte nucleophile attacks the sulfur.

-

Elimination: Chloride is expelled, forming a stable sulfonamide or sulfonate ester.

Critical Selectivity Note: The 2-Fluoro position is susceptible to Nucleophilic Aromatic Substitution (

Experimental Protocol

Materials & Reagents[1][3]

-

Reagent: 2-Fluoro-pyridine-3-sulfonyl chloride (Store at 4°C, desiccated).

-

Solvent: Acetonitrile (ACN), LC-MS Grade.

-

Buffer: 100 mM Sodium Carbonate (

), pH 10.0. -

Quenching Agent: 1% Formic Acid in water or 100 mM Dimethylamine (if excess reagent interferes with chromatography).

Preparation of Stock Solutions

| Solution | Concentration | Preparation | Stability |

| FPS-Cl Stock | 10 mg/mL | Dissolve 10 mg FPS-Cl in 1 mL anhydrous ACN. | Unstable. Prep fresh daily. |

| Analyte Stock | 1 mg/mL | Dissolve analyte in MeOH or ACN. | Stable (Compound dependent). |

| Buffer | 100 mM | Dissolve | 1 month at 4°C. |

Derivatization Workflow

Step 1: Reaction Assembly

-

Aliquot 50 µL of Analyte Standard or Sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of Carbonate Buffer (pH 10). Vortex briefly.

-

Add 100 µL of FPS-Cl Stock Solution (in ACN).

-

Note: The organic solvent (ACN) ensures solubility of the reagent.

-

Step 2: Incubation

-

Vortex for 30 seconds.

-

Incubate at 50°C for 15 minutes in a thermomixer.

-

Why? Heat drives the reaction. 50°C is optimized to maximize sulfonylation without triggering the loss of the Fluorine atom via hydrolysis or

.

-

Step 3: Quenching & Dilution

-

Add 200 µL of 1% Formic Acid.

-

Mechanism:[3] Acidification protonates unreacted amines, stopping the reaction, and hydrolyzes excess sulfonyl chloride to the sulfonic acid (which elutes at the solvent front).

-

-

Centrifuge at 12,000 x g for 5 minutes to remove any precipitate.

-

Transfer supernatant to an HPLC vial.

HPLC-MS/MS Method Parameters

This method is optimized for the detection of the FPS-derivative .

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of Pyridine N).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 2-5 µL.

Gradient Table:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 5 | Loading |

| 1.0 | 5 | Isocratic Hold |

| 8.0 | 95 | Elution of Derivative |

| 10.0 | 95 | Wash |

| 10.1 | 5 | Re-equilibration |

MS Detection (ESI+):

-

Source: Electrospray Ionization, Positive Mode.

-

Target Ion:

.-

Calculation: Analyte MW + Reagent MW (195.6) - HCl (36.5) = Analyte MW + 159.1 Da .

-

Correction: The added mass is the moiety

. -

Exact Mass added: 159.98 Da .

-

Visualizations

Reaction Mechanism & Workflow

The following diagram illustrates the chemical pathway and the operational workflow.

Caption: Figure 1. Chemical mechanism of FPS-Cl derivatization and step-by-step experimental workflow.

Validation & Troubleshooting

Validation Metrics

To ensure the method is "Self-Validating" (Trustworthiness), perform these checks:

-

Derivatization Efficiency: Compare peak area of derivatized standard vs. underivatized standard (molar equivalent). Expect >95% conversion.

-

Stability: Re-inject the derivatized sample after 24 hours in the autosampler. The FPS-sulfonamide bond is highly stable; degradation >5% indicates insufficient quenching (residual acid hydrolysis).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Reagent hydrolysis. | Ensure ACN is anhydrous. Prepare FPS-Cl fresh. |

| Double Peaks | Reduce reaction temp to 40°C. The F atom is reacting with buffer. | |

| No Signal | pH too low during reaction. | Check Buffer pH. Reaction requires basic pH (9-10) to proceed. |

References

-

Sigma-Aldrich. Pyridine-3-sulfonyl chloride derivatization grade (HPLC). Merck KGaA.[4] Link

-

ChemicalBook. 2-Fluoro-pyridine-3-sulfonyl chloride Product Properties and Synthesis.Link

-

Lippstreu, M., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry.[5][6] Link (Cited for methodological analogy regarding sulfonyl chloride derivatization workflows).

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[7] Link (Cited for mechanistic insight into 2-Fluoropyridine reactivity and

potential).

Sources

- 1. 2-Fluoro-pyridine-3-sulfonyl chloride | 1089330-70-0 [sigmaaldrich.com]

- 2. WO2015092713A1 - Nrf2 regulators - Google Patents [patents.google.com]

- 3. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 4. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

Application Note: Advanced Derivatization of Amines with 2-Fluoro-pyridine-3-sulfonyl Chloride

Executive Summary

This guide details the protocol for derivatizing primary and secondary amines using 2-Fluoro-pyridine-3-sulfonyl chloride (2-F-PSC) . Unlike standard benzene sulfonyl chlorides, this reagent offers a unique bifunctional reactivity profile .

While the sulfonyl chloride moiety facilitates rapid sulfonamide formation (derivatization), the ortho-fluorine atom serves as a latent "chemical handle." It is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring and the adjacent sulfonyl group.

Key Application Areas:

-

Medicinal Chemistry: Synthesis of sulfonamide scaffolds (e.g., kinase inhibitors) where the fluorine is subsequently displaced to create 2,3-disubstituted pyridines.

-

Analytical Chemistry: Enhancing lipophilicity for LC-MS detection, with the option to attach secondary tags via the fluorine handle.

Chemical Mechanism & Reactivity Profile[1]

To use 2-F-PSC effectively, one must understand the competition between three pathways. The "2-Fluoro" substituent destabilizes the sulfonyl chloride compared to benzene analogs, making it more susceptible to hydrolysis.

Reaction Pathways[2][3][4]

-

Pathway A (Desired): Nucleophilic attack by amine (

) on Sulfur -

Pathway B (Competitor - Hydrolysis): Attack by

on Sulfur -

Pathway C (Side Reaction - Bis-alkylation): Attack by excess amine on C-2 (SNAr)

Displacement of Fluorine.

Critical Control Point: Pathway A is kinetically favored at low temperatures (0°C). Pathway C becomes significant at elevated temperatures (>40°C) or with large excesses of nucleophile.

Figure 1: Competitive reaction pathways. Success depends on suppressing Path B (dry solvents) and Path C (temperature control).

Experimental Protocols

Protocol A: Chemoselective Sulfonylation (Preserving the Fluorine)

Objective: Derivatize the amine while keeping the C-F bond intact for future use or specific biological activity.

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv).

-

Reagent: 2-Fluoro-pyridine-3-sulfonyl chloride (1.1 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 - 1.5 equiv). Note: Avoid pyridine as a solvent; it can catalyze hydrolysis in the presence of trace moisture.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen or Argon.

-

Solvation: Dissolve the Amine (1.0 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (5 mL). Cool the solution to 0°C (ice bath).

-

Addition: Dissolve 2-F-PSC (1.1 mmol) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5 minutes.

-

Why? Slow addition at 0°C prevents local heating, which could trigger SNAr (fluorine displacement).

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of amine.[1]

-

-

Quench: Add 1M HCl (aqueous) to quench excess base and solubilize any unreacted amine.

-

Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Validation Criteria:

-

LC-MS: Look for

. The fluorine atom provides no distinctive isotope pattern but will result in a mass shift of +19 Da compared to a des-fluoro analog. -

1H NMR: The pyridine protons should show distinctive coupling. The C-F coupling will split adjacent protons.

Protocol B: Sequential Library Synthesis (The "Fluorine Handle")

Objective: Use 2-F-PSC as a linchpin to connect two different amines—one via sulfonamide bond, one via SNAr displacement.

Workflow:

-

Step 1: Perform Protocol A (Sulfonylation). Do not perform aqueous workup if the solvent is compatible (e.g., DMF/THF).

-

Step 2 (SNAr): Add a second nucleophile (e.g., morpholine, alkoxide, or a second amine).

-

Conditions: Heat to 60–80°C for 2–4 hours.

Figure 2: Sequential functionalization workflow. The sulfonyl group installed in Step 1 activates the ring for Step 2.

Data Summary & Troubleshooting

Physicochemical Properties Table

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Weight | ~195.6 g/mol | Calculation basis. |

| Stability (Solid) | Moderate (4°C storage required) | Decomposes to sulfonic acid if exposed to moisture. |

| Stability (Solution) | Low in protic solvents | Use anhydrous DCM/THF. Avoid MeOH/EtOH. |

| Reactivity (C-Cl) | High | Reacts instantly with amines. |

| Reactivity (C-F) | Latent (Activated) | Stable at 0°C; Reactive >40°C or with strong nucleophiles. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Sulfonic Acid formed) | Wet solvent or old reagent. | Distill DCM over CaH2 or use molecular sieves. Purchase fresh reagent. |

| Double Addition (Bis-amine) | Temperature too high or excess amine. | Keep reaction strictly at 0°C. Add reagent to the amine slowly. |

| No Reaction | Amine is HCl salt? | Ensure enough base (DIPEA) is added to free the amine (at least 2.5 equiv if starting with salt). |

| Unstable on Column | Pyridine ring sticking to silica. | Add 1% Triethylamine to the eluent or use MeOH/DCM gradients. |

References

-

Reactivity of Pyridine Sulfonyl Chlorides

- Study on the stability of heteroarom

- Grygorenko, O. O., et al. (2020). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Chemistry – A European Journal.

-

(Context: Pyridine-3-sulfonyl chlorides are prone to hydrolysis; 2-substituents affect stability).

-

SNAr Activation by Sulfonyl Groups

- Mechanistic insight into nucleophilic arom

- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

-

(Foundational text on electron-withdrawing groups activating SNAr).

-

Medicinal Chemistry Applications (Vonoprazan/Kinase Inhibitors)

- Patent literature describing 2-fluoropyridine-3-sulfonyl deriv

- Takeda Pharmaceutical Company. "Pyrrole derivatives and use thereof.

-

General Sulfonamide Synthesis Protocol

- Standard Schotten-Baumann and anhydrous conditions.

-

De Luca, L. (2008).[5] "Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities." Current Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Khan Academy [khanacademy.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Application Notes and Protocols for High-Throughput Screening of 2-Fluoro-pyridine-3-sulfonyl Chloride Derivatives

Abstract

The resurgence of covalent inhibitors in drug discovery, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target traditionally "undruggable" proteins, has spurred the development of novel electrophilic scaffolds.[1][2] Among these, sulfonyl-based warheads are gaining prominence due to their unique reactivity profile. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of compound libraries based on the 2-Fluoro-pyridine-3-sulfonyl chloride scaffold. We will delve into the rationale behind library design, present a robust HTS workflow centered around mass spectrometry, provide detailed experimental protocols, and discuss data analysis strategies for the confident identification of potent and selective covalent inhibitors.

Introduction: The Strategic Advantage of the 2-Fluoro-pyridine-3-sulfonyl Moiety

Historically, the fear of off-target reactivity led to a decline in the pursuit of covalent drugs. However, the successes of targeted covalent inhibitors like those targeting kinases have demonstrated that exquisite selectivity can be achieved.[3] The electrophilic warhead is a critical component of these molecules. While much focus has been on cysteine-targeting acrylamides, there is a growing need for warheads that can engage other nucleophilic amino acid residues.

This is where the sulfonyl fluoride and sulfonyl chloride moieties present a significant opportunity. Unlike electrophiles that are highly specific for the soft nucleophile cysteine, sulfonyl-based electrophiles can react with a broader range of "harder" nucleophiles, including the side chains of serine, threonine, tyrosine, lysine, and histidine.[4] This versatility dramatically expands the landscape of druggable targets.

The 2-Fluoro-pyridine-3-sulfonyl chloride scaffold is a particularly interesting starting point for a covalent library. The sulfonyl chloride provides the reactive handle for covalent bond formation. The pyridine ring offers a versatile scaffold for synthetic elaboration to achieve desired physicochemical properties and recognition by the target protein. Crucially, the fluorine atom at the 2-position acts as a strong electron-withdrawing group, which is expected to modulate the reactivity of the sulfonyl chloride, a key parameter in balancing target engagement with off-target effects and hydrolytic stability.

This guide will provide the technical framework for leveraging this promising scaffold in a high-throughput screening campaign to identify novel covalent inhibitors.

Library Design: Crafting a Diverse and Targeted Covalent Collection

The design of a high-quality screening library is paramount to the success of any HTS campaign. For the 2-Fluoro-pyridine-3-sulfonyl chloride scaffold, a focused library should be constructed to systematically explore the structure-activity relationship (SAR). A parallel synthesis approach is well-suited for this purpose, allowing for the rapid generation of a diverse set of analogs.[5]

The core principle is to append a variety of chemical fragments to the pyridine ring, typically via a nucleophilic aromatic substitution or other cross-coupling reactions, before the final installation or unmasking of the sulfonyl chloride. The choice of fragments should be guided by principles of fragment-based drug discovery, aiming for a balance of complexity, solubility, and 3D shape.

Table 1: Exemplar Strategy for Library Diversification

| Variation Point | Rationale | Examples of Building Blocks |

| Position 4 | Explore interactions with solvent-exposed regions or adjacent pockets. | Small alkyl amines, anilines, phenols, thiophenols. |

| Position 5 | Modulate electronics and probe for deeper binding pockets. | Halogens, small alkyl groups, aryl groups via Suzuki coupling. |

| Position 6 | Influence the orientation of the sulfonyl chloride and overall vector of the molecule. | Small amines, alcohols, or leaving groups for further derivatization. |

It is crucial to consider the stability of the sulfonyl chloride moiety, which can be susceptible to hydrolysis.[6] Therefore, the final compounds should be stored under anhydrous conditions, and quality control by LC-MS is recommended before screening. For initial screens, it may be advantageous to use the more stable sulfonyl fluoride and then explore the sulfonyl chloride in later-stage hit-to-lead chemistry.

The High-Throughput Screening Workflow: A Multi-Faceted Approach

A successful HTS campaign for covalent inhibitors requires a multi-tiered approach to minimize false positives and effectively characterize true hits.[7] Our recommended workflow integrates a primary screen that directly measures covalent modification with orthogonal secondary and detailed tertiary characterization assays.

Figure 1: A multi-phase workflow for covalent inhibitor HTS.

Phase 1: Primary Screening by High-Throughput Mass Spectrometry

The primary screen aims to rapidly identify compounds that form a covalent adduct with the protein target. Intact protein mass spectrometry is the ideal method for this, as it provides unambiguous evidence of covalent modification.[8][9] The screen is performed at a single high concentration of the library compounds.

-

Rationale: This method directly measures the desired event (covalent bond formation) and is less prone to artifacts that can plague indirect activity assays (e.g., fluorescence interference).[10]

-

Methodology: The target protein is incubated with each compound from the library for a defined period, after which the reaction is quenched, and the sample is analyzed by LC-MS to determine the mass of the protein. An increase in mass corresponding to the molecular weight of the compound indicates a covalent adduct.

-

Hit Criteria: A pre-defined threshold for the percentage of modified protein (e.g., >30%) is used to nominate hits for the next phase.

Phase 2: Hit Confirmation and Orthogonal Validation

Hits from the primary screen must be rigorously validated to eliminate false positives and confirm their activity.[7]

-

Re-synthesis and Quality Control: All nominated hits should be re-synthesized to confirm their identity and purity.

-

Dose-Response Mass Spectrometry: A dose-response experiment using the MS assay is performed to determine the EC50 (effective concentration to label 50% of the protein). This provides a quantitative measure of the compound's reactivity with the target.

-

Orthogonal Biochemical Assay: It is crucial to demonstrate that covalent modification translates to a functional effect. An orthogonal assay, such as an enzyme activity assay (e.g., a kinase activity assay measuring ADP production), should be used to measure the IC50 of the confirmed hits.[11] A correlation between the MS EC50 and the biochemical IC50 provides strong evidence that the covalent modification is responsible for the observed inhibition.

Phase 3: In-depth Characterization of Validated Hits

Validated hits are then subjected to more detailed studies to understand their mechanism of action and selectivity.

-

Kinetic Analysis: Time-dependent inhibition assays are performed to determine the kinetic parameters of covalent modification.

-

Binding Site Identification: The specific amino acid residue modified by the compound is identified using peptide mapping mass spectrometry (MS/MS). This is critical for understanding the SAR and for future structure-based design efforts.[12]

-

Selectivity Profiling: The validated hits are screened against a panel of related proteins to assess their selectivity.

Detailed Experimental Protocols

Protocol 1: Primary HTS using Intact Protein LC-MS

This protocol is designed for screening a library of 2-Fluoro-pyridine-3-sulfonyl chloride derivatives against a target protein in a 384-well format.

Materials:

-

Purified target protein (e.g., a kinase) at a stock concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

-

Compound library plated in 384-well plates at 10 mM in DMSO.

-

Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP.

-

Quench solution: 1% formic acid in water.

-

High-throughput LC-MS system equipped with a desalting column.

Procedure:

-

Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the 10 mM stock plate into a 384-well assay plate. This results in a final compound concentration of 50 µM in a 10 µL reaction volume. Include DMSO-only wells as negative controls.

-

Protein Preparation: Dilute the target protein stock to 0.2 mg/mL in assay buffer.

-

Reaction Initiation: Add 10 µL of the diluted protein solution to each well of the assay plate.

-

Incubation: Seal the plate and incubate for 4 hours at room temperature with gentle shaking. The incubation time should be optimized based on the expected reactivity of the library.

-

Quenching: Add 40 µL of quench solution to each well to stop the reaction.

-

LC-MS Analysis: Analyze the samples using a high-throughput LC-MS method.

-

Inject 10 µL of the quenched reaction mixture onto a desalting column.

-

Wash the column with 0.1% formic acid in water to remove salts and non-covalently bound compounds.

-

Elute the protein with a gradient of acetonitrile containing 0.1% formic acid directly into the mass spectrometer.

-

Acquire mass spectra over a mass range that includes the unmodified and expected modified protein masses.

-

-

Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge masses of the protein species. Calculate the percentage of modified protein for each compound.

Table 2: Data Analysis Parameters for Primary Screen

| Parameter | Description | Typical Value |

| Hit Threshold | Minimum % modification to be considered a hit. | > 30% |

| Z'-factor | A measure of assay quality. | > 0.5 |

| Signal-to-Background | Ratio of signal in control wells to background noise. | > 10 |

Protocol 2: Orthogonal Kinase Activity Assay (ADP-Glo™)

This protocol describes a generic kinase activity assay to be used for hit confirmation. This should be adapted for the specific kinase of interest.

Materials:

-

Kinase, substrate, and ATP at concentrations optimized for the specific assay.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Confirmed hit compounds at various concentrations.

Procedure:

-

Compound Pre-incubation:

-

In a 384-well plate, add the kinase and the compound at various concentrations.

-

Incubate for a pre-determined time (e.g., 60 minutes) to allow for covalent modification.

-

-

Kinase Reaction Initiation:

-

Add a mixture of the substrate and ATP to initiate the kinase reaction.

-

Incubate for the desired reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes.

-

-

Signal Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 2-Fluoro-pyridine-3-sulfonyl chloride scaffold represents a promising starting point for the discovery of novel covalent inhibitors targeting a broad range of nucleophilic amino acid residues. The workflow and protocols detailed in this application note provide a robust framework for the high-throughput screening of libraries based on this scaffold. By integrating direct measurement of covalent modification by mass spectrometry with orthogonal functional assays, researchers can confidently identify and characterize potent and selective covalent inhibitors, paving the way for the development of next-generation therapeutics.

References

-

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

-

Gehringer, M., & Laufer, S. A. (2019). (PDF) High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. Retrieved from [Link]

-

Kido, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

-

WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. Retrieved from [Link]

-

Oreate AI. (2026, January 7). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. Retrieved from [Link]

-

Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. PMC. Retrieved from [Link]

-

Csorba, N., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. Retrieved from [Link]

-

Let's Talk Academia. (2024, March 24). High throughput screening techniques in the pharmaceutical industry [Video]. YouTube. Retrieved from [Link]

-

Zhang, C., et al. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). CHAPTER 4: Covalent Inhibition of Kinases. In Covalent G-Protein-Coupled Receptor Probes. Retrieved from [Link]

-

Zhang, Z. Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed. Retrieved from [Link]

-

Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. Retrieved from [Link]

-

Al-dujaili, K., et al. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Tetrahedron Letters. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2019). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. PubMed. Retrieved from [Link]

-

Woon, E. C. Y., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. Retrieved from [Link]

-

Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

-

Parker, C. G., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Publications. Retrieved from [Link]

-

Galano, A., & Alvarez-Idaboy, J. R. (2019). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. MDPI. Retrieved from [Link]

-

Lisk, D. C., & Bogyo, M. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Retrieved from [Link]

-

Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

-

Gower, N. J., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. Retrieved from [Link]

-

van der Walle, C. F., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). A) A previously reported sulfonyl fluoride probe for covalent lysine... [Image]. Retrieved from [Link]

-

Sharpless, K. B., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Covalent fragment libraries in drug discovery—Design, synthesis and screening methods. Retrieved from [Link]

Sources

- 1. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 8. researchgate.net [researchgate.net]

- 9. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

- 11. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Fluoro-pyridine-3-sulfonyl Chloride Synthesis

Current Status: Active Subject: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Fluoro-pyridine-3-sulfonyl chloride (CAS: 6713-48-0)

Executive Summary: The "Dual-Electrophile" Challenge

Welcome to the technical support hub for pyridine sulfonyl chloride synthesis. If you are experiencing low yields with 2-fluoro-pyridine-3-sulfonyl chloride , you are likely battling two competing instability mechanisms.

Unlike standard benzenesulfonyl chlorides, this substrate presents a Dual-Electrophile Challenge :

-

The Sulfonyl Group: Highly reactive toward nucleophiles (water/alcohols).

-

The C2-Fluorine: The electron-withdrawing sulfonyl group at C3 activates the C2-fluorine toward Nucleophilic Aromatic Substitution (

) .

The Consequence: Standard aqueous workups often hydrolyze the fluorine before or during the sulfonyl chloride isolation, leading to water-soluble 2-hydroxy-pyridine-3-sulfonic acid species that "disappear" into the aqueous phase.

Route Selection Strategy

Before optimizing, confirm you are using the correct route for your scale and equipment.

Figure 1: Decision matrix for selecting the synthesis pathway based on scale and laboratory capabilities.

Protocol A: The Modified Sandmeyer (Meerwein) Route

Best for: Scale-up (>10g), labs without cryo-cooling. Mechanism: Diazotization of 2-fluoro-3-aminopyridine followed by oxidative chlorosulfonation.

The Problem Areas

Standard protocols often fail due to diazonium instability and hydrolysis during quenching . The pyridine nitrogen can act as a base, buffering the reaction and preventing full diazotization.

Optimized Protocol

-

Diazotization (The "Cold-Acid" Trap):

-

Dissolve 2-fluoro-3-aminopyridine in conc. HCl (not dilute).

-

Cool to -5°C to 0°C (Critical: Do not exceed 0°C).

-

Add

(aq) dropwise below the surface.[1] -

Technical Insight: The 2-fluoro group destabilizes the diazonium salt compared to simple pyridines. If the solution turns dark/tarry, the diazonium has decomposed.

-

-

The Meerwein Coupling (The "Glacial" Fix):

-

Do not use aqueous HCl for the

source. -

Saturate Glacial Acetic Acid with

gas (approx. 30-40% w/v) in a separate vessel. -

Add

(or -

Pour the cold diazonium mixture into the stirring

/AcOH mixture. -

Why? Acetic acid minimizes the water concentration, reducing the rate of

hydrolysis at the C2-fluorine position [1].

-

Troubleshooting Guide (Sandmeyer)

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Incomplete diazotization due to buffering. | Ensure pH < 1 throughout |

| Tar Formation | Diazonium decomposition (Thermal). | Keep temp < 0°C. Consider isolating the diazonium as a |

| Product "Missing" | Hydrolysis during workup. | Flash Workup: Pour onto ice, extract immediately with DCM. Do not neutralize with NaOH/bicarb (triggers F-displacement). |

Protocol B: The Directed Ortho-Lithiation Route

Best for: High purity, small scale, avoiding diazo-tars. Mechanism: Directed Ortho-Metalation (DoM) using the Fluorine atom as a Directing Group (DG).

The Logic

The fluorine atom at C2 strongly acidifies the C3 proton via induction. LDA will exclusively deprotonate C3 at -78°C.

Optimized Protocol

-

Lithiation:

-

Sulfur Capture:

-

Bubble dry

gas into the lithiated species at -78°C. -

Allow to warm to 0°C to form the lithium sulfinate (

).

-

-

Chlorination (The "Oxidative Switch"):

-

Cool back to 0°C.

-

Add NCS (N-Chlorosuccinimide) or

. -

Technical Insight: NCS is milder than

gas and prevents over-chlorination of the pyridine ring [3].

-

Workflow Diagram

Figure 2: Sequential lithiation-trapping pathway. Temperature control is the critical variable.

Critical Stability & Storage FAQ

Q: My product is an oil that degrades overnight. Why? A: Pyridine sulfonyl chlorides are autocatalytic. Trace HCl formed from hydrolysis protonates the pyridine nitrogen, making the ring more electron-deficient and accelerating further hydrolysis.

-

Fix: Store as a solid if possible, or as a solution in anhydrous DCM at -20°C.

-

Fix: Wash the organic layer with cold water (fast) and dry thoroughly over

to remove all traces of acid before evaporation.

Q: Can I use column chromatography? A: Generally, NO . Silica gel is slightly acidic and contains water, which will hydrolyze the sulfonyl chloride.

-

Fix: Use the product crude if purity is >90%. If purification is needed, use rapid filtration through a short plug of neutral alumina or recrystallization from dry hexane/ether (if solid).

Q: Why did I get 2-hydroxypyridine-3-sulfonic acid?

A: You likely used a basic wash (NaHCO3 or NaOH) during workup. The hydroxide ion (

-

Fix: Use only water or brine for washes. Keep the pH neutral to slightly acidic.

References

-

Patent: Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A. (Describes the modified Sandmeyer approach using specific acid concentrations).

-

Journal: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Detailed analysis of hydrolysis rates and decomposition pathways for pyridine-3-sulfonyl chlorides).

-

Journal: Regioselective Functionalization of Pyridines using a Directed Metalation. (Validates the C3-lithiation of 2-fluoropyridine).

-

Journal: Synthetic Routes to Arylsulfonyl Fluorides. (Discusses the stability of sulfonyl halides and oxidative chlorination methods).

Sources

- 1. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 2-Fluoro-3-aminopyridine | Chemical Properties, Safety Data, Applications & Synthesis | Reliable Supplier in China [pipzine-chem.com]

Technical Support Center: Catalyst Deactivation in Fluoropyridine Functionalization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the functionalization of fluoropyridines. This guide is designed to provide in-depth troubleshooting assistance for one of the most persistent challenges in this field: catalyst deactivation. Given the prevalence of the fluoropyridine motif in pharmaceuticals and agrochemicals, understanding and overcoming catalyst instability is paramount for efficient and reproducible synthesis.[1]

This resource moves beyond simple procedural lists to explain the causal mechanisms behind catalyst failure, empowering you to diagnose issues, optimize your reaction conditions, and develop robust synthetic protocols.

Section 1: The Challenge of Fluoropyridine Functionalization

Fluoropyridines present a unique set of challenges in transition-metal-catalyzed reactions. The interplay between the electron-withdrawing fluorine atoms and the Lewis basic pyridine nitrogen creates a complex electronic environment that can significantly impact catalyst stability. Deactivation is not a single event but a collection of potential pathways that can lead to stalled reactions, low yields, and inconsistent results. This guide will help you navigate these complexities.

Section 2: Troubleshooting Guide: From Symptom to Solution

This section is structured to address the specific experimental issues you are most likely to encounter. Identify your primary symptom below and follow the diagnostic workflow.

Symptom 1: Low or No Product Conversion

A stalled or sluggish reaction is the most common indicator of catalyst deactivation.

Potential Cause A: Catalyst Poisoning by Pyridine Nitrogen

Causality: The lone pair of electrons on the pyridine nitrogen can act as a strong ligand, coordinating irreversibly to the metal center of the catalyst. This binding can block the active sites required for the catalytic cycle to proceed, effectively poisoning the catalyst.[2][3]

Diagnostic Steps:

-

Stalled Reaction Test: If the reaction has stalled, add a fresh charge of the catalyst (e.g., 0.5-1 mol%). If the reaction restarts and proceeds, it is a strong indication that the initial catalyst charge was deactivated.[4]

-

Control Experiment: Run the reaction with a similar, non-pyridyl substrate under identical conditions. Successful conversion with the control substrate points towards pyridine-specific poisoning.

Solutions & Preventative Measures:

-

Ligand Modification: Employ ligands with greater steric bulk around the metal center. This can create a "coordination pocket" that favors the binding of the intended substrate over the pyridine nitrogen.

-

Use of Additives: In some systems, the addition of a Lewis acid (e.g., ZnCl₂, B(C₆F₅)₃) can transiently coordinate to the pyridine nitrogen, reducing its ability to poison the catalyst. This must be carefully optimized as the additive can also interact with the catalyst itself.

-

Slow Substrate Addition: Adding the fluoropyridine substrate slowly over the course of the reaction can maintain a low instantaneous concentration, minimizing the rate of catalyst poisoning.

Potential Cause B: Agglomeration and Precipitation (e.g., Palladium Black)

Causality: The active catalytic species, often a low-valent metal complex like Pd(0), can be unstable. Under reaction conditions, these species can aggregate into larger, catalytically inactive metallic nanoparticles or bulk metal, which often precipitates from the solution as a black solid (in the case of palladium).[5][6] This process, known as sintering in heterogeneous catalysis, reduces the available surface area of the active catalyst.[5][7]

Diagnostic Steps:

-

Visual Inspection: Observe the reaction mixture for the formation of a black or dark-colored precipitate.

-

Microscopic Analysis (Post-Reaction): After the reaction, filter the precipitate and analyze it using Transmission Electron Microscopy (TEM). TEM images will clearly show the morphology and size of the metal particles, confirming if aggregation has occurred.[5]

Solutions & Preventative Measures:

-

Stabilizing Ligands: Use robust, electron-donating ligands that strongly coordinate to the metal center. N-heterocyclic carbenes (NHCs) and bulky phosphine ligands (e.g., SPhos, RuPhos) are often effective at preventing agglomeration.[8]

-

Lower Reaction Temperature: High temperatures can accelerate the rate of particle agglomeration. Evaluate if the reaction can proceed efficiently at a lower temperature.

-

Catalyst Support: For heterogeneous catalysts, the choice of support is critical. Strong interactions between the metal nanoparticles and the support can prevent sintering and leaching.[5]

Symptom 2: Inconsistent Results and Poor Reproducibility

Batch-to-batch variability can often be traced back to subtle factors that influence catalyst stability.

Potential Cause A: Variable Purity of Reagents or Solvents

Causality: Trace impurities in starting materials or solvents can act as potent catalyst poisons. Common culprits include sulfur compounds (from thiols or sulfoxides), water, or oxygen. Water, for instance, can lead to the formation of metal hydroxides or oxides, while oxygen can oxidize the active catalyst to an inactive higher oxidation state.[4][9]

Diagnostic Steps: A self-validating protocol is the most effective way to diagnose this issue.

Experimental Protocol: Testing for Catalyst Poisoning from Reagents

-

Baseline Reaction: Run the reaction using your standard, currently available reagents and solvents. Carefully record the reaction profile (conversion vs. time) and final yield.

-

High-Purity Reaction: Meticulously prepare a second reaction. Use freshly purified solvents (e.g., distilled, passed through an alumina plug, and rigorously degassed). Use reagents of the highest available purity; solid reagents can be recrystallized. Ensure the entire setup is scrupulously dried and maintained under a strictly inert atmosphere (e.g., in a glovebox).

-

Comparison: A significant improvement in yield or reaction rate in the high-purity setup is a clear indicator that impurities in your standard reagents or solvents are the root cause of deactivation.

Potential Cause B: Fluoride-Induced Deactivation

Causality: While C-F activation is the goal, the fluoride ion (F⁻), either from a fluoride source or generated during the reaction, can have complex and sometimes detrimental effects. It can abstract ligands, form highly stable and insoluble metal-fluoride salts, or alter the electronic properties of the catalyst, potentially leading to reductive elimination or other deactivation pathways.[10][11] In some cases, fluoride can induce the reduction of a Pd(II) precatalyst to the active Pd(0) state, but an excess can be inhibitory.[12]

Diagnostic Steps:

-

¹⁹F NMR Spectroscopy: Monitor the reaction mixture over time using ¹⁹F NMR. The appearance of new fluoride signals, particularly those corresponding to free fluoride or metal-fluoride complexes, can provide direct evidence of these processes.

-

Post-Reaction Catalyst Analysis: Analyze the spent catalyst or any precipitate using X-ray Photoelectron Spectroscopy (XPS). A shift in the binding energy of the metal can indicate a change in its coordination environment, potentially due to fluoride binding.[5][13]

Solutions & Preventative Measures:

-

Fluoride Scavengers: The addition of a fluoride scavenger, such as a silyl ether or a boronic acid, can help to sequester free fluoride ions, preventing them from interacting with the catalyst.

-

Control of Fluoride Source: If using a fluoride salt (e.g., CsF, KF), ensure it is anhydrous and used in the correct stoichiometry. The choice of counter-ion can also influence reactivity.

Section 3: Visual Diagnostic Workflows and Deactivation Pathways

To aid in troubleshooting, the following diagrams illustrate a logical decision-making process and the primary deactivation mechanisms.

Caption: A decision tree for troubleshooting low reaction yield.

Caption: Common deactivation pathways for Palladium catalysts.

Section 4: Data Summary and Key Parameters

The choice of catalyst, ligand, and conditions is critical. The table below summarizes common issues and preventative strategies for different metal systems used in fluoropyridine functionalization.

| Catalyst System | Common Functionalization | Primary Deactivation Mode(s) | Key Preventative Strategies |

| Palladium (Pd) | C-H Arylation, Suzuki, Buchwald-Hartwig | Agglomeration (Pd Black), Ligand Degradation, Poisoning by N-heterocycle.[4][5][6][14] | Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) to stabilize Pd(0). Ensure strictly anaerobic/anhydrous conditions. |

| Nickel (Ni) | Cross-electrophile Coupling, C-H Functionalization | Oxidation of Ni(0)/Ni(I) to inactive Ni(II), Formation of carbon deposits, Sensitivity to air and moisture.[9][15] | Use of bipyridine or phenanthroline-type ligands. Addition of a reductant (e.g., Zn, Mn) to maintain the active low-valent state. Rigorous exclusion of air. |

| Copper (Cu) | Ullmann Condensation, C-N/C-O Coupling | Disproportionation of Cu(I), Poisoning by substrate/product, Oxidation by air. | Use of chelating ligands (e.g., diamines, phenanthrolines) to stabilize the active copper species. Maintain an inert atmosphere. |

| Iron (Fe) | C-H Borylation | Dimerization to inactive "flyover" complexes, Bimolecular reductive elimination.[16] | Use of redox-active pyridine(diimine) ligands. Maintain sufficient concentration of borylating agent to favor the productive catalytic cycle over deactivation pathways.[16] |

Section 5: Frequently Asked Questions (FAQs)

Q1: My reaction starts well but stops at ~50% conversion. What is the most likely cause? This is a classic symptom of catalyst deactivation during the reaction. The most probable causes are either gradual poisoning by your fluoropyridine substrate/product or the thermal degradation/agglomeration of the catalyst over time. To diagnose, try the "Stalled Reaction Test" described in Section 2.[4]

Q2: Can a "deactivated" catalyst be regenerated? In some cases, yes, but it is often challenging. For heterogeneous catalysts deactivated by "coking" (carbon deposition), a controlled thermal treatment under air or hydrogen can sometimes restore activity.[6][17] For homogeneous catalysts that have agglomerated into bulk metal (e.g., Pd black), regeneration is generally not feasible in situ. Prevention is a far more effective strategy than regeneration. Some specific protocols using solvents like chloroform and acetic acid have shown success in regenerating Pd(OH)₂/C catalysts for reuse.[17]

Q3: How does fluoride impact palladium catalysts specifically? The effect is complex. Fluoride can be necessary for the transmetalation step in some cross-coupling reactions. However, excess fluoride can coordinate to the Pd(II) center after oxidative addition, potentially forming a stable complex that is resistant to reductive elimination, thereby stalling the catalytic cycle.[10][11] It can also facilitate the reduction of Pd(II) or Pd(IV) species, which can be beneficial for initiating catalysis but detrimental if it leads to uncontrolled reduction and agglomeration.[10][12]

Q4: What analytical techniques are essential for studying catalyst deactivation? A multi-technique approach is best. X-ray Photoelectron Spectroscopy (XPS) is invaluable for determining the oxidation state of the metal on a solid support or in a precipitate.[5][13] Transmission Electron Microscopy (TEM) is the gold standard for visualizing nanoparticle size and distribution, directly identifying sintering or agglomeration.[5] For homogeneous systems, in situ NMR (¹⁹F, ³¹P ) can provide real-time information on the fate of the catalyst and fluoride ions.

References

-

MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO₂ into Formate Using a Trickle-Bed Reactor. MDPI. [Link]

-

Diva-Portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva-Portal.org. [Link]

- Google Patents. (N.D.). US7446167B2 - Catalyst deactivation agents and methods for use of same.

-

SciSpace. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

-

Royal Society of Chemistry. (N.D.). Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. Organic & Biomolecular Chemistry. [Link]

-

MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

-

ACS Publications. (N.D.). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Organometallics. [Link]

-

MDPI. (N.D.). Surface Oxidation of Supported Ni Particles and Its Impact on the Catalytic Performance during Dynamically Operated Methanation of CO₂. MDPI. [Link]

-

National Institutes of Health. (N.D.). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp²)–H Borylation. NIH. [Link]

-

Royal Society of Chemistry. (N.D.). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]

-

PubMed Central. (N.D.). Photocatalytic C–F Reduction and Functionalization. PMC. [Link]

-

Royal Society of Chemistry. (N.D.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

-

Royal Society of Chemistry. (N.D.). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. RSC Publishing. [Link]

-

ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

-

ResearchGate. (2024). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. ResearchGate. [Link]

-

National Institutes of Health. (N.D.). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. NIH. [Link]

-

PubMed Central. (N.D.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. [Link]

-

PubMed Central. (N.D.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. [Link]

-

MDPI. (N.D.). Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. MDPI. [Link]

-

PubMed Central. (2016). The Evolution of Pd⁰/PdII-Catalyzed Aromatic Fluorination. PMC. [Link]

-

Royal Society of Chemistry. (N.D.). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. [Link]

-